
1,6,8-Trimethoxy-9-oxo-9H-xanthen-2-YL acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6,8-Trimethoxy-9-oxo-9H-xanthen-2-YL acetate is a chemical compound belonging to the xanthone family. Xanthones are known for their diverse biological activities and are found in various natural sources, including plants. This compound is characterized by its unique structure, which includes multiple methoxy groups and an acetate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,8-Trimethoxy-9-oxo-9H-xanthen-2-YL acetate typically involves the condensation of salicylic acid or its derivatives with a phenol derivative. This can be achieved through several methods:
Condensation with Salicylic Acid: This method involves the reaction of salicylic acid with a phenol derivative under acidic conditions to form the xanthone core.
Via Benzophenone: Another method involves the use of benzophenone intermediates, which undergo cyclization to form the xanthone structure.
Via Diphenyl Ether Intermediates: This method involves the formation of diphenyl ether intermediates, which then cyclize to form the xanthone core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,6,8-Trimethoxy-9-oxo-9H-xanthen-2-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted xanthones, quinones, and hydroxylated derivatives.
Applications De Recherche Scientifique
1,6,8-Trimethoxy-9-oxo-9H-xanthen-2-YL acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other xanthone derivatives.
Medicine: Research has shown its potential in developing therapeutic agents for various diseases.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1,6,8-Trimethoxy-9-oxo-9H-xanthen-2-YL acetate involves its interaction with various molecular targets and pathways. The xanthone core can modulate pro-inflammatory and anti-inflammatory cytokines, indicating its role in immune cell recruitment . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5,8-Trihydroxy-9-oxo-9H-xanthen-3-yl beta-D-glucopyranoside: This compound shares a similar xanthone core but differs in its hydroxyl and glucopyranoside groups.
3,7,8-Trimethoxy-9-oxo-9H-xanthen-1-yl 6-O-beta-D-ribopyranosyl-beta-D-allopyranoside: Another similar compound with additional methoxy and ribopyranosyl groups.
Uniqueness
1,6,8-Trimethoxy-9-oxo-9H-xanthen-2-YL acetate is unique due to its specific methoxy and acetate groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
114371-79-8 |
|---|---|
Formule moléculaire |
C18H16O7 |
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
(1,6,8-trimethoxy-9-oxoxanthen-2-yl) acetate |
InChI |
InChI=1S/C18H16O7/c1-9(19)24-12-6-5-11-16(18(12)23-4)17(20)15-13(22-3)7-10(21-2)8-14(15)25-11/h5-8H,1-4H3 |
Clé InChI |
HAKRKFQWTHFGHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C2=C(C=C1)OC3=C(C2=O)C(=CC(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide](/img/structure/B14288157.png)
![N~3~-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14288165.png)

![7-Bromo-1h-benzo[e]indole-1,2(3h)-dione](/img/structure/B14288179.png)

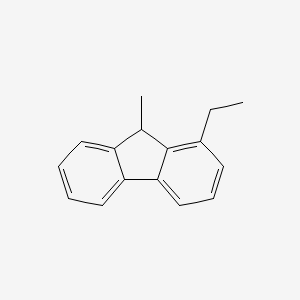
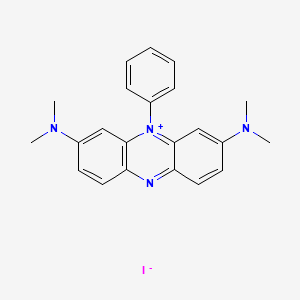
![Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate](/img/structure/B14288193.png)
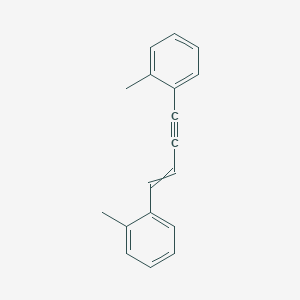
![3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one](/img/structure/B14288213.png)
![[Amino(dicyclopropyl)methyl]phosphonic acid](/img/structure/B14288216.png)
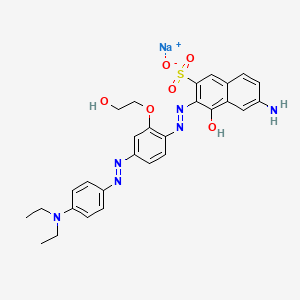
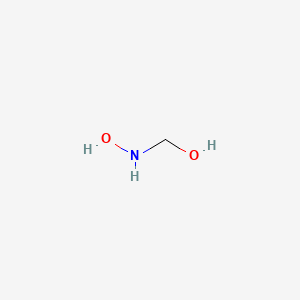
![4-[(Benzyloxy)methyl]cyclohex-2-en-1-one](/img/structure/B14288241.png)
